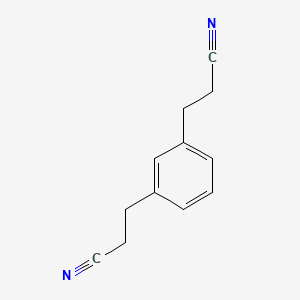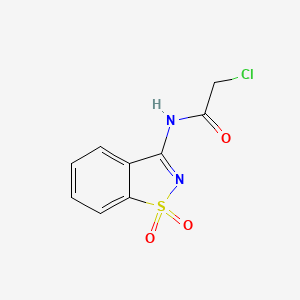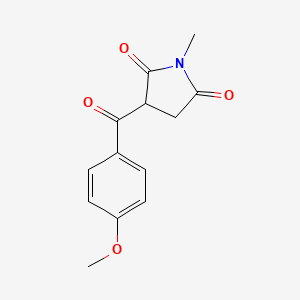
3,3'-(1,3-Phenylene)dipropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,3-Phenylene)dipropanenitrile is an organic compound with the molecular formula C12H12N2 It is characterized by the presence of two nitrile groups attached to a 1,3-phenylene ring through propyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)dipropanenitrile typically involves the reaction of 1,3-dibromopropane with 1,3-phenylenediamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods: Industrial production of 3,3’-(1,3-Phenylene)dipropanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-(1,3-Phenylene)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in the presence of a catalyst for bromination.
Major Products Formed:
Oxidation: 3,3’-(1,3-Phenylene)dicarboxylic acid.
Reduction: 3,3’-(1,3-Phenylene)diamine.
Substitution: 3,3’-(1,3-Phenylene)dibromopropanenitrile (for bromination).
Applications De Recherche Scientifique
3,3’-(1,3-Phenylene)dipropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Propriétés
| 95104-52-2 | |
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
3-[3-(2-cyanoethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C12H12N2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10H,2-3,6-7H2 |
Clé InChI |
PRNKOJAULIDNLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)



![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

